molecular formula C18H13NO3 B7827822 2-[(4-acetylanilino)methylidene]indene-1,3-dione

2-[(4-acetylanilino)methylidene]indene-1,3-dione

Cat. No.: B7827822
M. Wt: 291.3 g/mol
InChI Key: BLXRJPVLNVDLOJ-UHFFFAOYSA-N
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Description

2-[(4-acetylanilino)methylidene]indene-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound consists of an indene-1,3-dione core with a 4-acetylanilino group attached via a methylene bridge.

Preparation Methods

The synthesis of 2-[(4-acetylanilino)methylidene]indene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 4-acetylaniline in the presence of a base such as piperidine or pyridine . The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2-[(4-acetylanilino)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents like sodium methoxide or sodium ethoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like piperidine or pyridine . Major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-acetylanilino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as an electron acceptor, which makes it useful in applications such as dye-sensitized solar cells . In biological systems, it may interact with enzymes or receptors, leading to its observed antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[(4-acetylanilino)methylidene]indene-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-acetylanilino)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXRJPVLNVDLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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